molecular formula C20H15NO6 B3469217 2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate

2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate

Cat. No.: B3469217
M. Wt: 365.3 g/mol
InChI Key: DMZKJUWZHWJDBO-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate is an organic compound that features both nitrophenyl and naphthyloxy groups. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate typically involves the reaction of 4-nitrophenyl acetic acid with 2-naphthyloxy acetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to ensure complete reaction .

Chemical Reactions Analysis

2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The naphthyloxy group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-(4-nitrophenyl)-2-oxoethyl 2-(2-naphthyloxy)acetate include:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c22-19(15-5-8-17(9-6-15)21(24)25)12-27-20(23)13-26-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZKJUWZHWJDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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